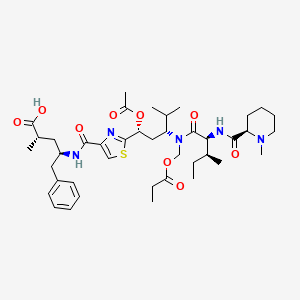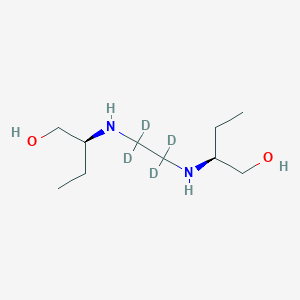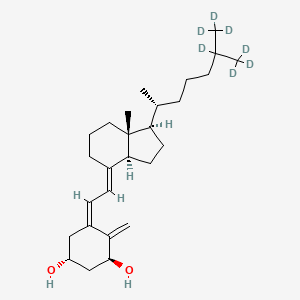
Alfacalcidol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alfacalcidol-d7, also known as 1-hydroxycholecalciferol-d7, is a deuterium-labeled analogue of alfacalcidol. Alfacalcidol itself is a derivative of vitamin D3 and acts as a non-selective activator of the vitamin D receptor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of alfacalcidol due to the presence of deuterium, which serves as a stable isotope tracer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alfacalcidol-d7 involves the incorporation of deuterium into the alfacalcidol molecule. One common method is the directional degradation of pre-alfacalcidol, followed by purification using high-performance liquid chromatography (HPLC). The structure is then confirmed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized to ensure high yield and purity, often exceeding 95%. The production process is designed to be cost-effective and efficient, with careful control of reaction conditions to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Alfacalcidol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation while maintaining the integrity of the deuterium label .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less hydroxylated forms .
Aplicaciones Científicas De Investigación
Alfacalcidol-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of alfacalcidol in biological systems.
Bone Health Research: Investigated for its potential in managing osteoporosis and other bone-related conditions.
Endocrinology: Studied for its effects on calcium homeostasis and parathyroid hormone regulation
Mecanismo De Acción
Alfacalcidol-d7 exerts its effects by activating the vitamin D receptor, which regulates the expression of genes involved in calcium and phosphate homeostasis. The compound is converted in the liver to its active form, 1,25-dihydroxyvitamin D3, which then binds to the vitamin D receptor. This binding initiates a cascade of molecular events that ultimately influence bone mineralization and calcium absorption .
Comparación Con Compuestos Similares
Similar Compounds
Calcitriol: The active form of vitamin D3, used in similar applications but with a different metabolic profile.
Doxercalciferol: Another vitamin D analogue used for similar therapeutic purposes.
Uniqueness
Alfacalcidol-d7 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic studies. This feature distinguishes it from other vitamin D analogues and makes it particularly valuable in research settings .
Propiedades
Fórmula molecular |
C27H44O2 |
|---|---|
Peso molecular |
407.7 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3,18D |
Clave InChI |
OFHCOWSQAMBJIW-YZXGHXJUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
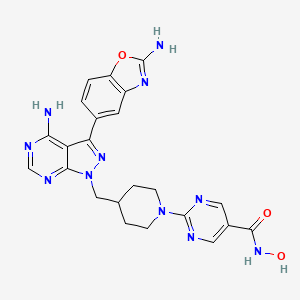


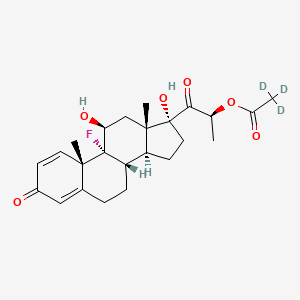
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)
![4-[(2R,3S,4S,5R)-5-[4-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B12426789.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
